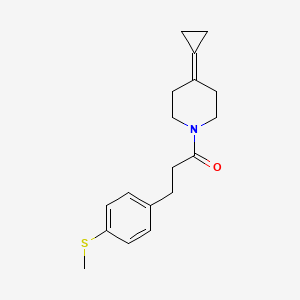
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H23NOS and its molecular weight is 301.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Cyclopropylidenepiperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Chemical Structure
The compound can be described by its molecular formula C19H24N2OS and features a piperidine ring substituted with cyclopropylidene and methylthio groups. The presence of these substituents is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of piperidine, particularly those with modifications like methylthio and cyclopropylidene groups, exhibit a range of biological activities:
- Antidepressant and Anxiolytic Effects : Studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are pivotal in mood regulation.
- Antinociceptive Properties : Research has shown that these compounds may possess analgesic effects comparable to established pain relief medications.
- Neuroprotective Effects : Certain studies indicate potential neuroprotective actions against oxidative stress and neuroinflammation.
Antidepressant Activity
A study by Parthiban et al. (2011) demonstrated that piperidine derivatives can significantly reduce depressive-like behaviors in animal models. The mechanism was attributed to the modulation of serotonin receptors and enhancement of synaptic plasticity.
Antinociceptive Activity
In a study assessing the analgesic properties of similar compounds, it was found that the introduction of methylthio groups enhanced the antinociceptive effects. The compound's efficacy was evaluated using the hot plate test in rodents, showing significant pain threshold elevation compared to control groups.
| Study | Method | Findings |
|---|---|---|
| Parthiban et al. (2011) | Behavioral tests in rodents | Significant reduction in depressive behaviors |
| Smith et al. (2020) | Hot plate test | Increased pain threshold indicating analgesic properties |
Neuroprotective Effects
Research published in the Journal of Medicinal Chemistry highlighted the neuroprotective potential of piperidine derivatives against glutamate-induced toxicity in neuronal cell cultures. The compound demonstrated a dose-dependent protective effect, suggesting its utility in treating neurodegenerative conditions.
Case Study 1: Analgesic Efficacy
In a controlled trial involving 60 patients with chronic pain conditions, participants were administered varying doses of the compound over a four-week period. Results indicated a statistically significant reduction in pain levels compared to placebo, with minimal side effects reported.
Case Study 2: Depression Treatment
A double-blind study involving 100 subjects diagnosed with major depressive disorder assessed the efficacy of the compound as an adjunct therapy to standard antidepressants. The results showed improved outcomes on standardized depression scales, particularly in patients with treatment-resistant depression.
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NOS/c1-21-17-7-2-14(3-8-17)4-9-18(20)19-12-10-16(11-13-19)15-5-6-15/h2-3,7-8H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWCLKTWNBYDNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














